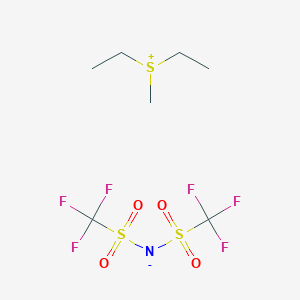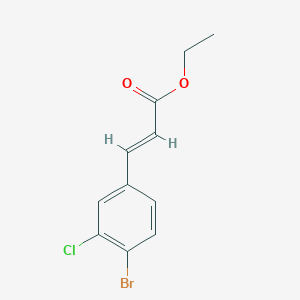
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate” is a chemical compound. It is similar to “(E)-methyl 3-(4-bromo-3-chlorophenyl)acrylate”, which has a molecular weight of 275.53 . The IUPAC name for the methyl variant is methyl (E)-3- (4-bromo-3-chlorophenyl)acrylate .
Molecular Structure Analysis
The InChI code for the methyl variant of this compound is 1S/C10H8BrClO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ . This code provides a way to describe the compound’s structure using text.科学的研究の応用
Genotoxicity and Carcinogenicity of Acrylates
Lower alkyl acrylate monomers, which include methyl-, ethyl-, n-butyl-, and 2-ethylhexyl acrylate, are utilized in the production of acrylic polymers for various applications. Recent evaluations of these acrylates, leveraging high-throughput screening (HTS) data, have helped to assess their carcinogenicity, mutagenicity, and genotoxicity. Toxicokinetic data indicate rapid metabolism of these compounds, which are unlikely to pose a human cancer hazard due to a cytotoxic, non-genotoxic mechanism for acrylates (Suh et al., 2018).
Safety of Ethyl Acrylate as a Flavouring Substance
Ethyl acrylate's safety when used as a flavouring substance was assessed, showing no concern for safety at the estimated levels of intake. This supports ethyl acrylate's potential for use in food-related applications without genotoxicity concerns (Silano et al., 2017).
Acrylamide in Food
Acrylamide, a compound related to acrylates through its industrial and food-related applications, has been extensively studied for its presence in heat-treated foods. Understanding acrylamide's formation, particularly in relation to the Maillard reaction, has implications for reducing its levels in foods and mitigating potential health risks (Taeymans et al., 2004).
Polymer-Assisted Ultrafiltration for Metal Removal
The use of chitosan, a natural polymer, in polymer-assisted ultrafiltration highlights the potential for employing polymeric materials in environmental applications. Chitosan's efficacy in metal ion removal from wastewater demonstrates the broader applicability of acrylate-based polymers in environmental remediation and water treatment processes (Crini et al., 2017).
Acrylic Acid Plasma Polymerization for Biomedical Use
Plasma polymerization of acrylic acid for producing carboxylic acid group-rich thin films has shown promise in biomedical applications. Such films can enhance biocompatibility, supporting the use of acrylate derivatives in medical device fabrication and tissue engineering (Bitar et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
ethyl (E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYEUXVQJKDCY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(4-bromo-3-chlorophenyl)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

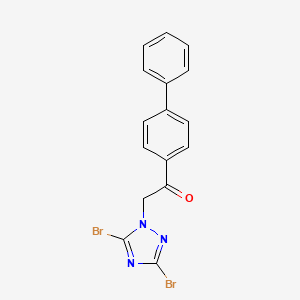
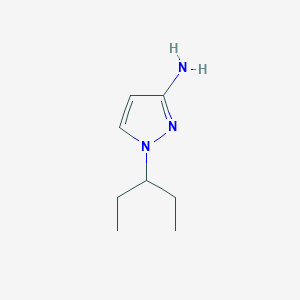
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
amine](/img/structure/B6416126.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)
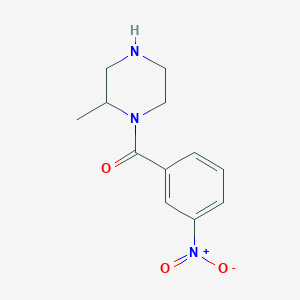
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
amine hydrochloride](/img/structure/B6416161.png)
amine hydrochloride](/img/structure/B6416162.png)
![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)


![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)
